molecular formula C13H13BrO3 B5365276 2-phenoxyethyl 5-bromo-4-pentynoate

2-phenoxyethyl 5-bromo-4-pentynoate

Cat. No.: B5365276
M. Wt: 297.14 g/mol
InChI Key: ZDAHXRFPFNURKO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 5-bromo-4-pentynoate is a brominated alkyne-containing ester derivative. Its molecular structure combines a phenoxyethyl group with a substituted pentynoate backbone, where the bromine atom at the 5-position and the triple bond at the 4-position introduce distinct reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in click chemistry and cross-coupling reactions, due to its terminal alkyne and halogen functionalities.

Properties

IUPAC Name

2-phenoxyethyl 5-bromopent-4-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c14-9-5-4-8-13(15)17-11-10-16-12-6-2-1-3-7-12/h1-3,6-7H,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAHXRFPFNURKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CCC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a chemically related compound, ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate (CAS 1443338-03-1), is documented in the evidence .

Property 2-Phenoxyethyl 5-Bromo-4-Pentynoate Ethyl 5-(2-Bromo-4-Chlorophenoxy)Pentanoate
Molecular Formula Not provided in evidence C₁₃H₁₅BrClO₃ (inferred from name)
Functional Groups Alkyne (C≡C), bromine, ester, aryl ether Ester, bromine, chlorine, aryl ether
Reactivity Likely high (alkyne for click chemistry) Moderate (halogens for substitution reactions)
Potential Applications Click chemistry, polymer synthesis Pharmaceutical intermediates (inferred)

Key Differences:

Structural Backbone: The target compound contains a triple bond (alkyne) and lacks chlorine, whereas the referenced analog has a saturated pentanoate chain and a chloro substituent.

Reactivity: The alkyne group in 2-phenoxyethyl 5-bromo-4-pentynoate enables unique reactivity (e.g., Huisgen cycloaddition), absent in the saturated analog.

Substituent Effects : The chlorine atom in the analog may enhance electrophilicity but reduce stability compared to the alkyne-containing compound.

Research Findings and Data Gaps

No experimental data (e.g., melting point, solubility, spectroscopic data) or peer-reviewed studies on 2-phenoxyethyl 5-bromo-4-pentynoate are available in the provided evidence. The sole referenced compound (ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate) is listed as a pharmaceutical intermediate , suggesting halogenated aryl ethers are prioritized in drug discovery.

Hypothetical Comparison Based on Substituent Chemistry:

  • Bromine vs.
  • Alkyne vs. Saturated Chain : The triple bond could lower solubility but enhance rigidity and conjugation in polymer applications.

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